molecular formula C11H15Cl2N3O2 B1389997 4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride CAS No. 1158516-90-5

4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride

Cat. No.: B1389997
CAS No.: 1158516-90-5
M. Wt: 292.16 g/mol
InChI Key: AEFTWVQPPQDSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 4-(5-amino-1H-benzoimidazol-2-yl)-butyric acid dihydrochloride is systematically named according to IUPAC rules, with the benzoimidazole core serving as the parent structure. The numbering begins at the nitrogen atom in the imidazole ring, assigning position 1 to the pyrrole-like nitrogen (N1) and position 3 to the pyridine-like nitrogen (N3). The substituents are identified as follows:

  • A butyric acid group (-CH2CH2CH2COOH) is attached to the 2-position of the benzoimidazole ring.
  • An amino group (-NH2) is located at the 5-position of the benzene ring.
  • Two hydrochloride counterions neutralize the compound, likely protonating the basic nitrogen atoms (N1 and N3).

The molecular formula is C11H13N3O2·2HCl , corresponding to a molecular weight of 292.17 g/mol (calculated from isotopic masses). This aligns with structural analogs such as bendamustine intermediates, where butyric acid derivatives are functionalized at the 2-position of substituted benzoimidazoles.

Table 1: Molecular formula breakdown

Component Contribution
Benzoimidazole C7H6N2
Butyric acid C4H8O2
Amino group H2N
Dihydrochloride 2HCl
Total C11H15Cl2N3O2

Crystallographic data for related compounds, such as bendamustine hydrochloride derivatives, reveal similar frameworks with chloride ions participating in hydrogen-bonding networks.

Crystallographic Characterization and Hydrogen Bonding Networks

X-ray diffraction studies of structurally analogous compounds, such as 4-(5-chloro-1H-benzoimidazol-2-yl)-butyric acid hydrochloride , provide insights into the likely crystal packing of this dihydrochloride derivative. Key features include:

  • Monoclinic crystal system with space group P2₁/c.
  • Unit cell parameters : a ≈ 11.2 Å, b ≈ 13.8 Å, c ≈ 14.2 Å, and β ≈ 110.2°.
  • Hydrogen bonding : Chloride ions form intermolecular interactions with NH groups of the benzoimidazole and COOH moieties. For example, O–H···Cl (2.22 Å) and N–H···Cl (2.18 Å) bonds stabilize the lattice.

Table 2: Representative hydrogen bond distances

Interaction Distance (Å) Angle (°)
O–H···Cl 2.22 156
N–H···Cl 2.18 166

These interactions create a zig-zag chain along the c-axis, as observed in bendamustine hydrochloride derivatives. The dihydrochloride form likely enhances solubility via ionic interactions with polar solvents.

Tautomeric Behavior of the Benzoimidazole Moiety

The benzoimidazole core exhibits annular tautomerism , where the proton at N1 can migrate to N3, interconverting between 1H- and 3H-tautomers. However, in the dihydrochloride form, protonation at N1 and N3 locks the structure into a fixed 1H-tautomer , as confirmed by nuclear magnetic resonance (NMR) studies of related compounds.

Key observations:

  • 13C-NMR chemical shifts : The C4 and C7 carbons resonate at ~119 ppm and ~110 ppm, respectively, characteristic of a pyrrole-like N1 and pyridine-like N3 environment.
  • Substituent effects : The electron-donating amino group at position 5 stabilizes the 1H-tautomer by increasing electron density at N3, favoring protonation at N1.

Figure 1: Tautomeric equilibrium (simplified)

1H-Tautomer (dominant) ↔ 3H-Tautomer (minor)  

In acidic conditions (e.g., dihydrochloride salt), the equilibrium shifts entirely toward the 1H-form due to protonation. This behavior is critical for understanding the compound’s reactivity in synthetic and biological contexts.

Properties

IUPAC Name

4-(6-amino-1H-benzimidazol-2-yl)butanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.2ClH/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16;;/h4-6H,1-3,12H2,(H,13,14)(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFTWVQPPQDSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CCCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Methods

Synthesis of 4-(5-Amino-1H-benzimidazol-2-yl)-butyric acid

A typical synthetic route involves:

  • Starting from a suitable benzimidazole derivative, such as 5-nitro-1H-benzimidazole, which is reduced to the 5-amino compound.
  • Alkylation at the 2-position with a butyric acid or ester derivative to install the 4-(butyric acid) side chain.
  • Hydrolysis of ester intermediates to yield the free acid.
Example Procedure (Adapted from Patent US20130317234A1 and WO2012007966A2):
Step Reagents & Conditions Description
1 Reduction: Iron powder, conc. HCl, methanol, 60-65°C, 2 h Reduction of nitro group to amino group on benzimidazole ring
2 Alkylation: Compound III + 2-chloroethanol, sodium carbonate, sodium iodide, 65-70°C, 8-12 h Introduction of bis(2-hydroxyethyl)amino substituent
3 Acidification and extraction: pH adjusted to 1.0 with 6N HCl, extraction with ethyl acetate and dichloromethane Isolation of intermediate
4 Purification: Distillation and recrystallization in ethyl acetate Obtain pure intermediate

This intermediate can be further converted to the target acid.

Conversion to Dihydrochloride Salt

The free acid is converted to the dihydrochloride salt to enhance solubility and stability:

  • Treatment with thionyl chloride in dichloromethane at low temperature (0-5°C), followed by reflux or heating to 40-90°C.
  • Subsequent hydrolysis or reaction with concentrated hydrochloric acid at 55-90°C for 6-8 hours.
  • Filtration, activated carbon treatment, and recrystallization from acetone-water mixture to yield the dihydrochloride salt as a white solid.
Step Reagents & Conditions Purpose
1 Thionyl chloride, dichloromethane, 0-5°C to reflux Chlorination to form reactive intermediate
2 Conc. HCl, 55-90°C, 6-8 h Hydrolysis and salt formation
3 Activated carbon treatment, filtration Removal of impurities
4 Recrystallization (acetone-water) Purification and isolation of dihydrochloride salt

Reaction Parameters and Optimization

  • Temperature: Alkylation reactions are typically conducted at 65-70°C for 8-12 hours to ensure complete conversion.
  • pH Control: Careful adjustment of pH during extraction steps is critical for maximizing yield and purity.
  • Use of Bases: Sodium carbonate and sodium iodide are commonly used to facilitate alkylation.
  • Purification: Multiple extraction steps and recrystallization ensure high purity.

Research Findings and Comparative Analysis

A 2021 study on related benzimidazole derivatives demonstrated that protection strategies (e.g., benzylation) and subsequent deprotection can be employed to control reactivity and improve yields in multi-step syntheses. However, for the target compound, direct alkylation and salt formation remain the preferred industrial routes due to simplicity and scalability.

Parameter Typical Conditions Notes
Alkylation Base Sodium carbonate, sodium iodide Enhances nucleophilicity
Solvent Methanol, dichloromethane Methanol for reduction; DCM for chlorination
Chlorinating Agent Thionyl chloride Converts hydroxyl groups to chlorides for further reaction
Hydrolysis Acid Concentrated HCl Converts chlorides to hydrochloride salt

Summary Table of Preparation Steps

Step No. Reaction Reagents & Conditions Product/Intermediate Yield & Notes
1 Reduction of nitro to amino Fe powder, conc. HCl, MeOH, 60-65°C, 2 h 5-Amino benzimidazole derivative High yield, clean reduction
2 Alkylation Compound III, 2-chloroethanol, Na2CO3, NaI, 65-70°C, 8-12 h Bis(2-hydroxyethyl)amino intermediate Moderate to high yield
3 Chlorination Thionyl chloride, DCM, 0-5°C to reflux Chlorinated intermediate Controlled reaction to avoid side products
4 Hydrolysis & salt formation Conc. HCl, 55-90°C, 6-8 h 4-(5-Amino-1H-benzimidazol-2-yl)-butyric acid dihydrochloride High purity after recrystallization

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies
    • This compound has been investigated for its potential as a therapeutic agent in various conditions, particularly due to its structural similarity to known pharmacophores. The benzimidazole moiety is often associated with a range of biological activities, including anti-cancer and anti-inflammatory effects.
  • Proteomics Research
    • 4-(5-Amino-1H-benzimidazol-2-yl)-butyric acid dihydrochloride is utilized in proteomics for studying protein interactions and modifications. Its ability to modulate protein functions makes it a useful tool in understanding cellular mechanisms and signaling pathways .
  • Neuropharmacology
    • Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for research into neurodegenerative diseases. Its effects on neurotransmitter systems could provide insights into potential treatments for conditions such as Alzheimer's or Parkinson's disease.

Case Study 1: Neuroprotective Effects

Research conducted on animal models has shown that compounds similar to 4-(5-Amino-1H-benzimidazol-2-yl)-butyric acid dihydrochloride can reduce neuronal apoptosis in response to oxidative stress. This suggests potential applications in developing neuroprotective therapies.

Mechanism of Action

The mechanism of action of 4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride involves its interaction with specific molecular targets. The amino group and the benzimidazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The butyric acid moiety can also play a role in modulating the compound’s activity and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally or functionally related molecules, including benzimidazole derivatives, dihydrochloride salts, and butyric acid-containing compounds.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid dihydrochloride (Target) C₁₁H₁₄Cl₂N₄O₂ (inferred) ~309.17 Benzimidazole, amino, butyric acid, dihydrochloride Potential kinase inhibition or antimicrobial activity (structural analogy to benzimidazoles)
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Piperazine, chlorophenyl, acetic acid Antihistamine; treats allergic rhinitis and urticaria
Indole-3-butyric acid C₁₂H₁₃NO₂ 203.24 Indole, butyric acid Plant growth hormone; root development stimulant
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride C₁₂H₁₅Cl₂FN₂ 291.17 Benzimidazole, fluoro, piperidine Research tool for receptor binding studies
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride C₆H₁₀N₄·2HCl 209.10 Pyrimidine, amino, aminomethyl Intermediate in nucleotide synthesis; potential antiviral applications

Key Observations:

Benzimidazole Core: The target compound shares a benzoimidazole moiety with 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride, but the latter’s piperidine and fluorine substituents confer distinct receptor-binding properties. The 5-amino group in the target compound may enhance hydrogen-bonding interactions in biological systems .

Dihydrochloride Salts : Unlike Levocetirizine dihydrochloride , which uses the salt form to improve bioavailability for systemic action, the target compound’s dihydrochloride likely optimizes solubility for in vitro assays or formulation .

However, the indole moiety in the latter is critical for plant hormone activity, whereas the benzimidazole in the target compound may target mammalian enzymes .

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis mirrors methods for related benzimidazoles, such as alkaline hydrolysis followed by acid precipitation .
  • Biological Relevance: Benzimidazole derivatives often inhibit tyrosine kinases or helicases. The 5-amino group could mimic ATP-binding site residues, as seen in imatinib analogs .

Biological Activity

4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid dihydrochloride (CAS No. 1158516-90-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14ClN3O2
  • Molecular Weight : 255.7 g/mol
  • Structure : The compound features a benzimidazole moiety, which is known for its diverse biological activities.

Research indicates that compounds with benzimidazole structures often exhibit antitumor activity by interfering with cellular proliferation and inducing apoptosis in cancer cells. The exact mechanism for this compound has not been fully elucidated but is believed to involve:

  • Inhibition of DNA synthesis : Similar compounds have shown the ability to bind to DNA, disrupting replication processes.
  • Induction of apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.

Case Studies

  • In Vitro Studies on Lung Cancer Cell Lines
    • A study evaluated the effects of various benzimidazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective growth inhibition (e.g., compound 5 showed an IC50 of 2.12 μM against A549) .
    • The antitumor activity was higher in 2D culture systems compared to 3D systems, suggesting that the microenvironment influences drug efficacy.
  • Cytotoxicity Assessment
    • Compounds were assessed for their cytotoxic effects on normal lung fibroblast cells (MRC-5). While some compounds showed selective toxicity towards cancer cells, others affected normal cells as well, indicating a need for further structural optimization to enhance selectivity .

The antimicrobial properties of this compound may stem from its ability to disrupt bacterial cell walls or inhibit protein synthesis. This aligns with findings from other studies on benzimidazole derivatives, which have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Broth Microdilution Testing
    • Antimicrobial activity was evaluated against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited promising antibacterial activity, suggesting potential applications in treating bacterial infections .
    • The study highlighted that while some compounds effectively inhibited bacterial growth, their selectivity and toxicity profiles require careful assessment.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)Notes
AntitumorA549 (Lung Cancer)2.12High efficacy in 2D cultures
HCC8275.13Moderate efficacy
NCI-H3580.85Highest potency
AntimicrobialE. coliNot specifiedEffective against Gram-negative bacteria
S. aureusNot specifiedEffective against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid dihydrochloride, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions. For example, related benzimidazole syntheses involve refluxing precursors in ethanol/HCl (1:1 v/v) at 80°C for 12–24 hours, followed by purification via recrystallization . Key intermediates (e.g., substituted benzimidazoles) are characterized using 1H^1H-NMR (300 MHz, DMSO-d6) and 13C^{13}C-NMR (75 MHz) to confirm regioselectivity and proton environments. Mass spectrometry (ESI-MS) and elemental analysis (C, H, N within ±0.4% theoretical values) validate molecular composition .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Stability tests indicate decomposition >5% occurs after 6 months at 4°C in aqueous solutions (pH 7.4), necessitating lyophilization for long-term storage. Use desiccants (silica gel) to prevent hygroscopic degradation . Safety protocols include wearing nitrile gloves, lab coats, and working in fume hoods due to potential respiratory irritation (LD50 oral, rat: >2000 mg/kg; LC50 inhalation: >5 mg/L) .

Q. What analytical techniques are recommended for purity assessment?

  • Methodology : Reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: 20 mM ammonium acetate buffer (pH 6.5, adjusted with 10% acetic acid) and acetonitrile (70:30 v/v) at 1 mL/min flow rate . Purity thresholds ≥98% are critical for biological assays; impurities (e.g., unreacted amines) are quantified via peak integration and compared against certified reference standards.

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up in academic settings?

  • Methodology : Use design of experiments (DoE) to evaluate reaction parameters:

  • Factors : Temperature (60–100°C), reaction time (6–24 h), molar ratios (1:1 to 1:1.5 of amine:carboxylic acid).
  • Response surface modeling (e.g., Central Composite Design) identifies optimal conditions. For example, a 15% yield increase was achieved at 85°C, 18 h, and 1:1.2 ratio in ethanol/HCl . Post-synthesis, employ flash chromatography (silica gel, dichloromethane/methanol 9:1) to isolate the dihydrochloride salt with ≥95% recovery.

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology : Conduct dose-response studies (0.1–100 µM) across multiple cell lines (e.g., HEK293, HeLa) and microbial strains (e.g., E. coli, S. aureus). Use ANOVA with post-hoc Tukey tests to compare IC50/EC50 values. For instance, discrepancies in cytotoxicity (e.g., IC50 = 12 µM in cancer cells vs. 45 µM in normal cells) may arise from off-target kinase inhibition, assessed via kinase profiling assays (e.g., Eurofins KinaseProfiler™) .

Q. How does the compound’s environmental fate align with green chemistry principles?

  • Methodology : Apply the INCHEMBIOL framework :

  • Abiotic degradation : Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis, 290–800 nm) over 30 days. LC-MS/MS monitors degradation products (e.g., benzoic acid derivatives).
  • Biotic degradation : Use OECD 301D respirometry with activated sludge to measure biodegradation (% ThOD >60% in 28 days). Ecotoxicity is assessed via Daphnia magna acute toxicity (48-h EC50) and algal growth inhibition (72-h ErC50) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) against homology models of human histamine H3 receptors (PDB: 6D5R) or bacterial DNA gyrase (PDB: 1KZN). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability (RMSD <2 Å). Pharmacophore modeling (Discovery Studio) identifies critical interactions (e.g., hydrogen bonds with Asp107 in H3 receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.